
4,5-Difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C5F8I2O2 and a molecular weight of 497.85 g/mol . This compound is characterized by the presence of two iodine atoms and multiple fluorine atoms, making it highly electronegative and reactive. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- typically involves the reaction of 1,3-dioxolane derivatives with fluorinating and iodinating agents. One common method includes the use of trifluoromethyl groups and iodine in the presence of a catalyst to achieve the desired substitution on the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The fluorine atoms can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated or fluorinated derivatives, while oxidation and reduction can lead to different functional groups being introduced or removed .
Scientific Research Applications
1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine and iodine atoms into molecules.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- involves its ability to interact with various molecular targets due to its high electronegativity and reactivity. The compound can form strong bonds with nucleophiles and participate in various chemical reactions, altering the structure and function of target molecules. The pathways involved include nucleophilic substitution, oxidation-reduction, and addition reactions .
Comparison with Similar Compounds
Similar Compounds
2,2-bis(Trifluoromethyl)-4,5-difluoro-1,3-dioxole: Similar in structure but lacks the iodine atoms.
4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane: Contains chlorine atoms instead of iodine.
Uniqueness
1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- is unique due to the presence of both iodine and fluorine atoms, which impart distinct chemical properties such as high reactivity and the ability to form strong bonds with nucleophiles. This makes it particularly useful in applications requiring high electronegativity and reactivity .
Properties
CAS No. |
137635-01-9 |
|---|---|
Molecular Formula |
C5F8I2O2 |
Molecular Weight |
497.85 g/mol |
IUPAC Name |
4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5F8I2O2/c6-2(7,8)1(3(9,10)11)16-4(12,14)5(13,15)17-1 |
InChI Key |
MLMODTZUFADODX-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)I)(F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione](/img/structure/B12103782.png)

![7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride](/img/structure/B12103795.png)
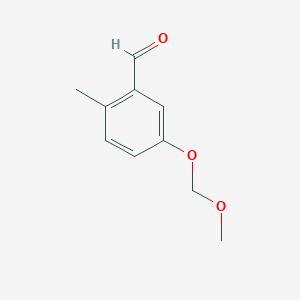
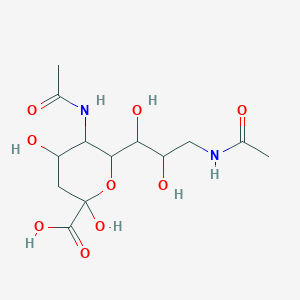
![[3-Benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12103810.png)

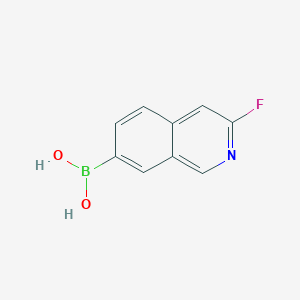
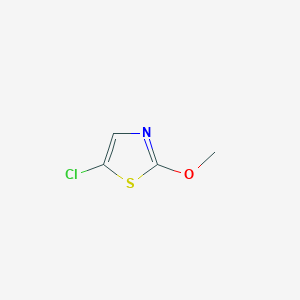
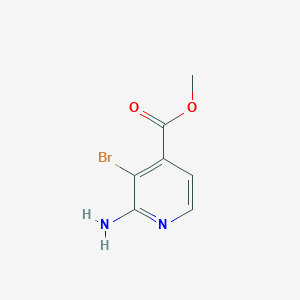
![cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl](/img/structure/B12103855.png)
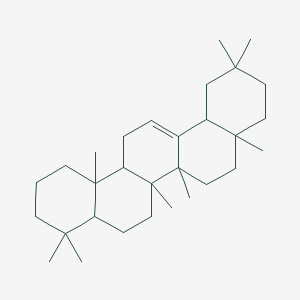
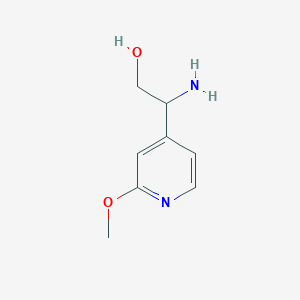
![tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate](/img/structure/B12103883.png)
